N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions that include condensation, cyclization, and substitution reactions. A related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, showcasing a method that could be adapted for the synthesis of our target compound (Pei Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and biological activity. For instance, the crystal structure analysis and density functional theory (DFT) studies provide insights into bond lengths, bond angles, and molecular electrostatic potential surfaces. These analyses are essential for understanding the reactivity and interaction of the molecule with biological targets (Pei Huang et al., 2020).
Scientific Research Applications
Chemistry and Pharmacology of Novel Synthetic Opioids
A detailed review focused on the chemistry and pharmacology of novel synthetic opioid receptor agonists, which might include compounds with similar structures to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide. This research highlights the emergence of substances of abuse and their chemical adaptations from original patented compounds, suggesting potential pharmacological investigations into their effects and mechanisms of action (Sharma et al., 2018).
Inhibition of Recovery from Radiation-induced Damage
Studies on the inhibition of recovery from ionizing radiation-induced damage in mammalian cells include the use of chemical agents that may relate to the mechanisms of action of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide. This research outlines the potential application in enhancing radiotherapy outcomes by targeting cellular recovery processes (Kelland & Steel, 1988).
Environmental Fate and Behavior of Chemical Compounds
A comprehensive review on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into how compounds like N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide might interact with the environment. This includes their degradation, biodegradability, and the effects of their by-products, shedding light on their potential environmental impacts (Haman et al., 2015).
Advanced Oxidation Processes for Environmental Remediation
Research into the degradation of acetaminophen by advanced oxidation processes provides a model for studying the degradation pathways, by-products, and biotoxicity of complex compounds such as N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide. This highlights the importance of understanding the environmental and health implications of chemical compounds and their residues (Qutob et al., 2022).
properties
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O/c1-3-23-20-24-12(2)10-18(27-20)25-14-5-7-15(8-6-14)26-19(28)16-9-4-13(21)11-17(16)22/h4-11H,3H2,1-2H3,(H,26,28)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQDPIUINIJYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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